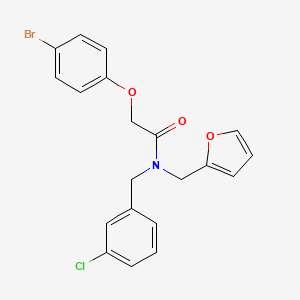
2-(4-bromophenoxy)-N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenoxy)-N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)acetamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps:
Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.
Etherification: 4-bromophenol is then reacted with chloroacetic acid to form 2-(4-bromophenoxy)acetic acid.
Amidation: The 2-(4-bromophenoxy)acetic acid is then converted to its corresponding amide by reacting with 3-chlorobenzylamine and furan-2-ylmethanamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Continuous flow reactors: for better control of reaction conditions.
Automated synthesis: to reduce human error and increase efficiency.
Purification techniques: such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Furan-2-carboxylic acid.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-bromophenoxy)-N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its complex structure and functional groups.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science:
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)acetamide would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)acetamide
- 2-(4-bromophenoxy)-N-(3-methylbenzyl)-N-(furan-2-ylmethyl)acetamide
- 2-(4-bromophenoxy)-N-(3-chlorobenzyl)-N-(thiophen-2-ylmethyl)acetamide
Uniqueness
2-(4-bromophenoxy)-N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)acetamide is unique due to the combination of its functional groups, which can impart specific chemical and biological properties. The presence of both bromine and chlorine atoms, along with the furan ring, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H17BrClNO3 |
|---|---|
Molecular Weight |
434.7 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-[(3-chlorophenyl)methyl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C20H17BrClNO3/c21-16-6-8-18(9-7-16)26-14-20(24)23(13-19-5-2-10-25-19)12-15-3-1-4-17(22)11-15/h1-11H,12-14H2 |
InChI Key |
YXMARPIDBIDKIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(acetylamino)phenyl]-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B11416218.png)
![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11416224.png)
![4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-5-amine](/img/structure/B11416227.png)

![2-methyl-N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]propanamide](/img/structure/B11416236.png)
![7-(3,4-dimethoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11416265.png)
![3,7-bis(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11416268.png)
![4-(3-bromophenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11416272.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11416276.png)
![2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B11416280.png)
![5-chloro-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11416283.png)
![1-benzyl-3-(5-chloro-2-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11416299.png)
![4-(1-{2-[2-(butan-2-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B11416307.png)
![3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide](/img/structure/B11416319.png)
